诺托品

描述

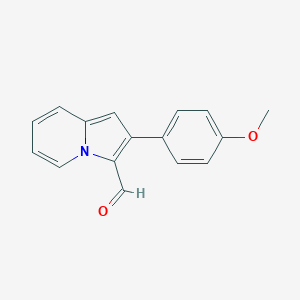

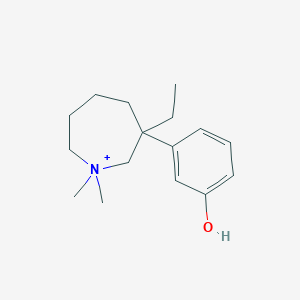

Nortropine, also known as Nortropenol, is an alkaloid isolated from the total alkaloids of Convolvulus subhirsutus . It is an intermediate in tropine breakdown and reactions leading to succinate .

Synthesis Analysis

Nortropine has been evaluated for quantifying compounds using constant-potential electrolysis (amperometry) of nitroxyl radicals for application in flow injection analysis and high-performance liquid chromatography as an electrochemical detector .

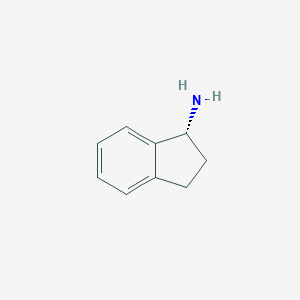

Molecular Structure Analysis

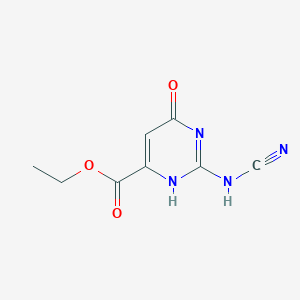

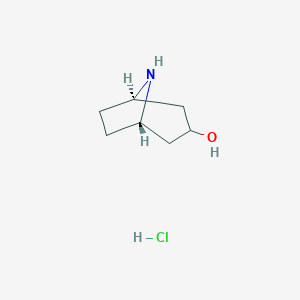

The molecular formula of Nortropine is C7H13NO . The molecular weight is 127.18 . The SMILES notation is O[C@H]1C[C@H]2CCC@@HN2 .

Chemical Reactions Analysis

Nortropine is an intermediate in tropine breakdown and reactions leading to succinate . It has been used in the determination of antibiotics by amperometry .

Physical And Chemical Properties Analysis

Nortropine is a solid substance with a white to off-white color . It has a melting point of 108-110°C . It is slightly soluble in DMSO and Methanol .

科学研究应用

Pharmacology: Anticholinergic Medication Synthesis

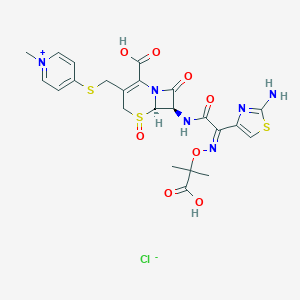

Nortropine is a pivotal intermediate in the synthesis of trospium chloride, an anticholinergic medication used to treat overactive bladder syndrome. It acts by blocking muscarinic receptors, reducing involuntary bladder contractions and alleviating symptoms of urinary urgency .

Organic Synthesis: Palladium-Catalysed Aminocarbonylation

In organic chemistry, Nortropine serves as an N-nucleophile in palladium-catalysed aminocarbonylation reactions. This process is utilized to synthesize N-acylnortropane derivatives, which are significant in the development of pharmaceutically active compounds .

Biochemistry: Tropane Alkaloid Biosynthesis

Nortropine plays a role in the biosynthesis of tropane alkaloids, which are specialized metabolites found in certain plant families. These alkaloids, including Nortropine, have evolved as a response to environmental forces and possess potent pharmacological activities .

Medicine: Growth Hormone Therapy

While not directly used in therapy, Nortropine’s structural relatives in the tropane alkaloid family have implications in medical treatments. For instance, somatropin, a growth hormone therapy, is used for conditions related to growth hormone deficiency, showcasing the importance of structurally similar compounds in therapeutic applications .

Agricultural Chemistry: Pesticide Degradation

Nortropine derivatives are investigated for their potential in pesticide degradation. The study of Nortropine’s natural abundance δ15N by gas chromatography–isotope ratio mass spectrometry aids in understanding the degradation pathways of tropane alkaloids in agricultural settings .

Analytical Chemistry: Electrochemical Sensing

Nortropine N-oxyl, a derivative of Nortropine, has been evaluated for its use in electrochemical sensing of antibiotics. This application is significant in analytical chemistry for the quantification of compounds in flow injection analysis and high-performance liquid chromatography .

安全和危害

Precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

While specific future directions for Nortropine were not found in the retrieved sources, it is worth noting that research into related compounds continues. For example, Norditropin, a treatment for children and adults with growth hormone deficiency, has been used for over 25 years and is the most prescribed growth hormone therapy on the market .

作用机制

Target of Action

Nortropine, also known as Nortropenol, is an intermediate in the breakdown of tropine It’s known that compounds having primary hydroxy groups and secondary or tertiary amino groups can interact with nortropine .

Mode of Action

Nortropine, being a highly active nitroxyl radical, can oxidize hydroxy groups and some amino groups upon application of an electric potential . The resulting anodic current depends on the concentration of these functional groups in solution. Thus, it is possible to quantify compounds containing these functional groups by electrochemical methods .

Biochemical Pathways

Nortropine is involved in the biosynthesis of tropane alkaloids, a process best documented in solanaceous species . Tropane alkaloids are plant specialized metabolites that have evolved as a response to nature’s biotic and abiotic forces . The biosynthesis of these alkaloids involves novel enzymes from different gene families recruited during the course of flowering plant evolution .

Pharmacokinetics (ADME Properties)

These properties are crucial for predicting a drug’s bioavailability . They represent the drug’s disposition process by the body and are determined by its structure .

Result of Action

It’s known that nortropine can be used for the electrochemical detection of some drugs by amperometry . Also, it has been suggested that Nortropine and norpseudotropine are induced under stress conditions by conversion of littorine and hyoscyamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nortropine. For instance, the changes in the δ15N values of Nortropine and norpseudotropine during degradation by cell suspension cultures of a Pseudomonas strain expressing a specific capacity for tropine catabolism have been studied . This suggests that microbial activity could influence the action of Nortropine.

属性

IUPAC Name |

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2/t5-,6+,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMCYJLIYNNOMK-MEKDEQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318429 | |

| Record name | Nortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortropine | |

CAS RN |

538-09-0 | |

| Record name | 1-alpha-H,5-alpha-H-Nortropan-3-alpha-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | endo nortropine base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of nortropine?

A1: Nortropine has a molecular formula of C7H13NO and a molecular weight of 127.186 g/mol.

Q2: What spectroscopic techniques are used to characterize nortropine?

A: Nortropine can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, ], Infrared Spectroscopy (IR) [], and Mass Spectrometry (MS) [, ]. These techniques provide information about its structure, functional groups, and fragmentation patterns.

Q3: How do structural modifications of nortropine affect its biological activity?

A: Modifications to the nortropine scaffold, such as esterification with benzoic acid derivatives [], influence its pharmacological properties. For example, introducing different substituents on the benzene ring can alter its binding affinity to muscarinic receptors []. The addition of an N-ethyl-nortropine-benzhydrylether moiety has been investigated for potential use in treating drug-induced extrapyramidal hyperkinetic reactions [].

Q4: Can you elaborate on the structure-activity relationship of nortropine derivatives as muscarinic receptor antagonists?

A: Research into nortropine esters, specifically benzilic acid nortropine esters [], highlights the impact of structural modifications on their anticholinergic activity. The quaternization of these esters results in configurational isomers with varying pharmacological profiles.

Q5: How is nortropine used in electrochemistry?

A: Nortropine serves as a precursor for synthesizing nortropine-N-oxyl (NNO) [, , , , ], a highly active nitroxyl radical used as an electrocatalyst. NNO exhibits superior catalytic activity compared to TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the electro-oxidation of alcohols [, , ] and amines [, ] under physiological conditions.

Q6: What is known about the bacterial metabolism of nortropine?

A: Studies using Pseudomonas strain AT3 [, , ] have provided insights into nortropine degradation. The pathway involves the removal of the methyl group from tropine to form nortropine, which is further catabolized via 6-hydroxycyclohepta-1,4-dione. Interestingly, while tropine dehydrogenase is induced by growth on tropine, it is not directly involved in tropine's catabolic pathway [].

Q7: What is the role of kinetic isotope effects in understanding nortropine degradation?

A: Kinetic isotope effects (KIEs) have been instrumental in elucidating the mechanism of C-N bond cleavage during nortropine degradation by Pseudomonas AT3 []. The inverse 15N KIE observed suggests that C-N bond rupture, not the cytochrome P450 monooxygenase-catalyzed hydrogen abstraction, is the rate-limiting step in this pathway [].

Q8: How is nortropine quantified in biological samples?

A: Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is a valuable tool for quantifying nortropine, especially when analyzing the natural abundance of 15N []. Derivatization techniques, such as converting nortropine into its ethylcarbamate ester, are employed to improve its volatility and suitability for GC analysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)

![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)